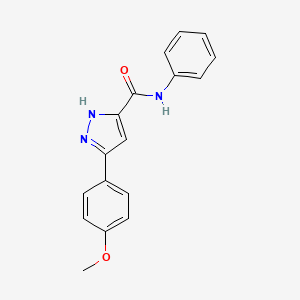

1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-phenyl-

説明

The compound 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-phenyl- is a pyrazole derivative characterized by a carboxamide group at position 3, a 4-methoxyphenyl substituent at position 5, and an N-phenyl substitution. The 4-methoxyphenyl group at position 5 is a common structural motif in CB1-targeting molecules, contributing to enhanced binding affinity and metabolic stability . The N-phenyl substituent distinguishes this compound from analogs with alternative nitrogen-bound groups, such as piperidinyl or cyanocyclohexyl moieties, which are known to influence receptor selectivity and pharmacokinetics .

特性

CAS番号 |

116341-61-8 |

|---|---|

分子式 |

C17H15N3O2 |

分子量 |

293.32 g/mol |

IUPAC名 |

3-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)15-11-16(20-19-15)17(21)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,20) |

InChIキー |

KAXPVZGVFVSGLV-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

化学反応の分析

Types of Reactions

5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Tin(II) chloride or hydrogen gas with a palladium catalyst can be used for reduction reactions.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 5-(4-hydroxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide.

Reduction: Formation of 5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide with an amine group.

Substitution: Formation of halogenated derivatives of the original compound.

科学的研究の応用

Introduction to 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-phenyl-

1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-phenyl- is a compound that belongs to the pyrazole class of heterocyclic compounds, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 293.32 g/mol .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-phenyl-, in anticancer therapies. These compounds have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis.

- Case Study : A study focusing on the synthesis and pharmacological evaluation of pyrazole derivatives demonstrated that certain modifications to the pyrazole structure could enhance its anticancer properties. The derivatives exhibited inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The ability of these compounds to inhibit pro-inflammatory cytokines makes them candidates for treating inflammatory diseases.

- Case Study : Research has shown that some pyrazole derivatives can effectively reduce inflammation in animal models by modulating immune responses and decreasing the levels of inflammatory markers .

Central Nervous System Disorders

The role of pyrazoles in treating central nervous system disorders has been increasingly explored. Their ability to cross the blood-brain barrier allows them to exert effects on neurological conditions.

- Case Study : A study investigated the potential of N-phenyl-pyrazole derivatives as antagonists for NMDA receptors, which are implicated in various neurological disorders. The findings suggested that these compounds could serve as therapeutic agents for conditions such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented, with several studies reporting their effectiveness against a range of bacterial and fungal pathogens.

- Case Study : A series of synthesized pyrazole compounds were tested for antibacterial activity against common pathogens, showing promising results that indicate their potential use as new antimicrobial agents .

Enzyme Inhibition

Pyrazoles have been identified as effective inhibitors of various enzymes, including those involved in metabolic pathways and disease processes.

- Case Study : Research highlighted the inhibitory activity of pyrazole derivatives against histone deacetylases (HDACs), which play a crucial role in cancer progression. The study reported that specific modifications to the pyrazole structure significantly enhanced its inhibitory potency .

Table 1: Biological Activities of 1H-Pyrazole-3-carboxamide Derivatives

作用機序

The mechanism of action of 5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

Pyrazole-3-carboxamide derivatives exhibit diversity in substituents at positions 1, 3, and 5, as well as the carboxamide nitrogen. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Pyrazole-3-carboxamides

*THP: Tetrahydro-2H-pyranyl

Selectivity and Off-Target Effects

Minor structural changes can drastically alter selectivity. For example:

- Compound 9m (4-cyano-THP substituent) exhibits higher affinity for TSPO (Ki = 29 nM) than CB1 (Ki = 62 nM), highlighting the sensitivity of selectivity to N-substituent modifications .

Physicochemical Comparisons

- Lipophilicity: The 4-methoxyphenyl group enhances solubility compared to chlorophenyl analogs. Bulky N-substituents (e.g., cyanocyclohexyl in 9n) reduce lipophilicity, improving blood-brain barrier penetration .

- Crystallinity : highlights the use of X-ray crystallography to confirm pyrazole-carboxamide structures, which is critical for QSAR studies .

生物活性

1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-phenyl- (CAS: 116341-61-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by various research findings and case studies.

1H-Pyrazole derivatives are characterized by their five-membered heterocyclic structure which contributes to their pharmacological properties. The specific compound under consideration features a methoxyphenyl group that enhances its solubility and bioactivity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation across various types of cancer:

- Mechanism of Action : The compound acts as a microtubule-destabilizing agent, which is critical in cancer therapy. It has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at concentrations as low as 1.0 μM .

- Cell Line Studies : In vitro studies demonstrated that derivatives of 1H-pyrazole could inhibit the growth of multiple cancer cell lines, including lung (A549), colorectal (HT-29), and liver (HepG2) cancers. For instance, one study indicated that a related pyrazole compound exhibited an IC50 value of 193.93 μg/mL against A549 cells, suggesting moderate cytotoxicity compared to the standard drug 5-fluorouracil .

| Cancer Type | Cell Line | IC50 Value (μg/mL) | Activity |

|---|---|---|---|

| Lung Cancer | A549 | 193.93 | Moderate |

| Breast Cancer | MDA-MB-231 | 1.0 | Apoptosis Induction |

| Colorectal Cancer | HT-29 | 238.14 | Moderate |

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been documented. One study reported that a related compound exhibited antimicrobial activity against Bacillus cereus, with a minimum inhibitory concentration (MIC) of 128 μg/mL . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Activity

Pyrazole compounds are known for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory medications. The exact mechanisms often involve the modulation of cytokine production and inhibition of inflammatory mediators.

Case Studies

- Cell Cycle Analysis : In a study involving pyrazole derivatives, compounds were analyzed for their effects on the cell cycle of MDA-MB-231 cells. Results indicated significant alterations in cell cycle progression at concentrations of 2.5 μM and above, reinforcing the compounds' potential as effective anticancer agents .

- Molecular Docking Studies : Molecular modeling studies have been conducted to predict the binding affinity of these compounds to various targets associated with cancer progression, such as topoisomerases and kinases involved in cell signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。